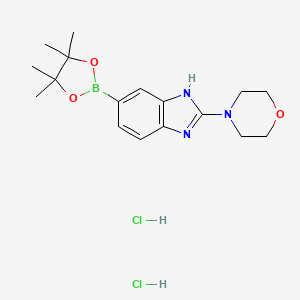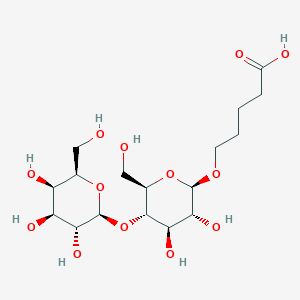![molecular formula C25H23NO4 B6310466 (3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid CAS No. 1858223-89-8](/img/structure/B6310466.png)
(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an amino acid derivative, specifically a phenylbutanoic acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it might be used in peptide synthesis .
Synthesis Analysis
The Fmoc group is commonly used in solid-phase peptide synthesis . It serves as a protective group for the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific arrangement of atoms and the stereochemistry at the 3rd carbon atom. The Fmoc group is a large, aromatic group, and the phenylbutanoic acid portion of the molecule is a four-carbon chain with a phenyl (aromatic ring) substituent .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under basic conditions to allow the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, amino acid derivatives like this are solid at room temperature, and their solubility in water can vary .科学的研究の応用
FMOC-Phe-OH has a variety of applications in scientific research. It is commonly used as a substrate in enzyme-catalyzed reactions, which can be used to study the structure and function of enzymes. It is also used as a fluorescent marker in cell imaging, allowing researchers to visualize cellular processes. In addition, FMOC-Phe-OH is a key component in peptide synthesis, and can be used to create peptides with a wide range of structures and functions.
作用機序
The mechanism of action of FMOC-Phe-OH is dependent on its application. In enzyme-catalyzed reactions, FMOC-Phe-OH serves as a substrate for the enzyme, which catalyzes the reaction and produces a product. In cell imaging, FMOC-Phe-OH acts as a fluorescent marker, which can be used to visualize cellular processes. In peptide synthesis, FMOC-Phe-OH acts as a building block, which can be used to create peptides with a wide range of structures and functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMOC-Phe-OH depend on its application. In enzyme-catalyzed reactions, FMOC-Phe-OH can be used to study the structure and function of enzymes. In cell imaging, FMOC-Phe-OH can be used to visualize cellular processes. In peptide synthesis, FMOC-Phe-OH can be used to create peptides with a wide range of structures and functions.
実験室実験の利点と制限
The advantages of using FMOC-Phe-OH in lab experiments include its low cost, simple synthesis method, and wide range of applications. However, there are some limitations to consider. FMOC-Phe-OH is sensitive to light and oxygen, and can be degraded by UV light or oxygen exposure. Additionally, FMOC-Phe-OH is highly soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are many potential future directions for FMOC-Phe-OH research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research could be done to explore the potential applications of FMOC-Phe-OH in drug design and development. Finally, research could be done to investigate the biochemical and physiological effects of FMOC-Phe-OH in various organisms.
合成法
The synthesis of FMOC-Phe-OH involves a multi-step process that begins with the reaction of phenylalanine with 9-fluorenylmethoxycarbonyl chloride. This reaction produces FMOC-Phe-Cl, which is then reacted with potassium hydroxide to produce FMOC-Phe-OH. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. This synthesis method is simple and cost-effective, making it a popular choice for researchers.
特性
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWLSKRFCZNFL-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)






![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310476.png)
![(+/-)-tert-Butyl-1-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate, 98%](/img/structure/B6310480.png)
![(+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98%](/img/structure/B6310488.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310490.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)